N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1172360-63-2
VCID: VC6448339
InChI: InChI=1S/C20H20FN3O4S2/c1-14-2-8-18(9-3-14)30(27,28)23-20-12-19(15-4-6-16(21)7-5-15)22-24(20)17-10-11-29(25,26)13-17/h2-9,12,17,23H,10-11,13H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F
Molecular Formula: C20H20FN3O4S2
Molecular Weight: 449.52

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

CAS No.: 1172360-63-2

Cat. No.: VC6448339

Molecular Formula: C20H20FN3O4S2

Molecular Weight: 449.52

* For research use only. Not for human or veterinary use.

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide - 1172360-63-2

Specification

CAS No. 1172360-63-2
Molecular Formula C20H20FN3O4S2
Molecular Weight 449.52
IUPAC Name N-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H20FN3O4S2/c1-14-2-8-18(9-3-14)30(27,28)23-20-12-19(15-4-6-16(21)7-5-15)22-24(20)17-10-11-29(25,26)13-17/h2-9,12,17,23H,10-11,13H2,1H3
Standard InChI Key UESFSFXGFXCXAT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide, reflecting its three primary components:

  • A pyrazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a sulfonamide-linked 4-methylbenzene group.

  • A tetrahydrothiophene-1,1-dioxide (sulfolane) moiety attached to the pyrazole’s nitrogen at position 1.

  • A 4-methylbenzenesulfonamide group contributing to the molecule’s polarity and potential target binding .

The molecular formula C20H20FN3O4S2\text{C}_{20}\text{H}_{20}\text{FN}_{3}\text{O}_{4}\text{S}_{2} was confirmed via high-resolution mass spectrometry (HRMS), while its SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F) provides a concise structural representation .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number1172360-63-2
Molecular Weight449.5 g/mol
Molecular FormulaC20H20FN3O4S2\text{C}_{20}\text{H}_{20}\text{FN}_{3}\text{O}_{4}\text{S}_{2}
IUPAC NameN-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide
InChI KeyUESFSFXGFXCXAT-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1Pyrazole cyclizationHydrazine, β-ketoester, EtOH, Δ
2Fluorophenyl group introductionSuzuki-Miyaura coupling, Pd(PPh₃)₄
3Sulfonamide formation4-Methylbenzenesulfonyl chloride, NaH, DMF
4Sulfolane functionalization3-Bromotetrahydrothiophene-1,1-dioxide, K₂CO₃, DMSO

Key challenges include optimizing regioselectivity during pyrazole formation and minimizing side reactions during sulfonamide coupling.

Structural and Spectroscopic Analysis

X-ray Crystallography and NMR Data

Although crystallographic data for this specific compound is unavailable, related sulfolane-pyrazole hybrids exhibit planar pyrazole rings with dihedral angles of 5–10° relative to adjacent aryl groups. The sulfolane moiety adopts a chair conformation, while the sulfonamide group participates in hydrogen bonding .

Hypothetical 1H^1\text{H} NMR Peaks:

  • δ 7.6–7.8 ppm: Aromatic protons (4-fluorophenyl and 4-methylbenzenesulfonamide).

  • δ 6.5 ppm: Pyrazole C-H proton.

  • δ 3.1–3.4 ppm: Sulfolane methylene protons.

  • δ 2.4 ppm: Methyl group (4-methylbenzenesulfonamide).

Mass Spectrometry

The molecular ion peak at m/z 449.5 corresponds to the molecular weight, with fragmentation patterns likely involving cleavage of the sulfonamide bond (C-S at ~m/z 300) and loss of the sulfolane moiety (C₄H₈O₂S, m/z 136) .

Compound ClassTargetIC₅₀ (nM)Citation
Pyrazole-sulfonamidesCOX-250–100
Fluorophenyl-pyrazolesJAK3 Kinase10–20
Sulfolane derivativesROS ScavengingEC₅₀ 5 μM

Analytical and Purification Methods

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, with retention times estimated at 12–14 minutes.

Spectroscopic Confirmation

  • FT-IR: Peaks at 1340 cm⁻¹ (S=O stretching) and 1150 cm⁻¹ (C-F vibration).

  • UV-Vis: λₘₐₓ ~260 nm (aryl π→π* transitions).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator